molecular formula C7H4BrF3O B1271998 2-Bromo-4-(trifluoromethyl)phenol CAS No. 81107-97-3

2-Bromo-4-(trifluoromethyl)phenol

Cat. No. B1271998
CAS RN: 81107-97-3
M. Wt: 241 g/mol
InChI Key: DTEDKIRYMYDIGO-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)phenol is a chemical compound that belongs to the family of bromophenols, which are characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenol structure. The presence of these substituents can significantly alter the chemical and physical properties of the phenol, making it a compound of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 2-substituted 4-(trifluoromethyl)phenols, including compounds similar to 2-Bromo-4-(trifluoromethyl)phenol, can be achieved through ortho-lithiation followed by reaction with electrophiles. This method provides good to excellent yields and demonstrates the superior directing effect of a THP-protected hydroxy group over the CF3 group . Additionally, the synthesis of related bromophenols can be performed through green chemistry approaches, such as mechanochemical grinding, which offers an environmentally friendly alternative to traditional methods .

Molecular Structure Analysis

The molecular structure of bromophenols can be elucidated using various spectroscopic techniques and X-ray diffraction (XRD). For instance, the structure of a Schiff base analog was determined to be monoclinic through XRD analysis . Similarly, the molecular geometry of other bromophenol derivatives has been studied using density functional theory (DFT) and compared with experimental data, confirming the accuracy of DFT in reproducing the structure of these compounds .

Chemical Reactions Analysis

Bromophenols can participate in a variety of chemical reactions. For example, they can react with diamines to form piperazin-2-ones, with the trifluoromethyl group influencing the reaction pathway . They can also be used as intermediates in the synthesis of Schiff bases, which exhibit urease inhibitory activity and potential medicinal applications . Furthermore, bromophenols can undergo relay photocatalytic reactions, as demonstrated by the synthesis of tetrahydroquinolines using 2-bromo-3,3,3-trifluoropropene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by their substituents. The trifluoromethyl group, in particular, can impart unique properties, such as increased acidity of the phenolic proton and altered electronic characteristics . The presence of bromine allows for further functionalization through nucleophilic substitution reactions . Additionally, the crystallographic and spectroscopic properties of these compounds can be thoroughly analyzed using techniques like XRD, FT-IR, UV-Vis, and NMR, providing insights into their intermolecular interactions and electronic properties .

Scientific Research Applications

  • Organic Synthesis : This compound is widely used in organic synthesis reactions as a catalyst, intermediate, or starting material .

  • Preservative : It can be used as a raw material for preservatives . Preservatives are substances or chemicals that are added to products such as foods, pharmaceuticals, paints, biological samples, wood, etc., to prevent decomposition by microbial growth or by undesirable chemical changes.

  • Antimicrobial Agent : It can also be used as a raw material for antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.

  • Flame Retardant : It can be used as a raw material for flame retardants . Flame retardants are compounds added to manufactured materials, such as plastics and textiles, and surface finishes and coatings that inhibit, suppress, or delay the production of flames to prevent the spread of fire.

  • Organic Synthesis : This compound is widely used in organic synthesis reactions as a catalyst, intermediate, or starting material .

  • Preservative : It can be used as a raw material for preservatives . Preservatives are substances or chemicals that are added to products such as foods, pharmaceuticals, paints, biological samples, wood, etc., to prevent decomposition by microbial growth or by undesirable chemical changes.

  • Antimicrobial Agent : It can also be used as a raw material for antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.

  • Flame Retardant : It can be used as a raw material for flame retardants . Flame retardants are compounds added to manufactured materials, such as plastics and textiles, and surface finishes and coatings that inhibit, suppress, or delay the production of flames to prevent the spread of fire.

Safety And Hazards

“2-Bromo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEDKIRYMYDIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375596
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)phenol

CAS RN

81107-97-3
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Poon, J Yan, K Jorner, H Ottosson… - … A European Journal, 2018 - Wiley Online Library
2‐Aryltellurophenols substituted in the aryltelluro or phenolic parts of the molecule were prepared by lithiation of the corresponding tetrahydropyran‐protected 2‐bromophenol, followed …
A Mal, IA Wani, G Goswami… - The Journal of Organic …, 2018 - ACS Publications
Novel 3,4-dihydro-1,4-benzoxazine derivatives have been synthesized by an efficient and simple method in excellent enantio- and diastereospecificity (ee > 99%, de > 99%). The …
Number of citations: 32 pubs.acs.org
M Moir, S Lane, AP Montgomery, D Hibbs… - European Journal of …, 2021 - Elsevier
The development of selective CB 2 receptor agonists is a promising therapeutic approach for the treatment of inflammatory diseases, without CB 1 receptor mediated psychoactive side …
Number of citations: 4 www.sciencedirect.com
N Cramer, J Klett, L Wozniak - 2022 - chemrxiv.org
1,3,2-diazaphospholenes hydrides (DAP-Hs) are highly nucleophilic organic hydrides serving as main-group catalysts for a range of attractive transformations. DAP hydrides can act as …
Number of citations: 0 chemrxiv.org
MC Lux - 2019 - search.proquest.com
Organic synthesis has powered the development of bioactive compounds for drug and probe discovery. The Tan lab has used a two-pronged approach toward synthesizing bioactive …
Number of citations: 0 search.proquest.com
YN Belokon, RG Davies, JA Fuentes, M North… - Tetrahedron …, 2001 - Elsevier
… Thus, bromination of 4-trifluoromethyl phenol gave 2-bromo-4-trifluoromethyl phenol 9 which could be lithiated and reacted with dimethylformamide to give the desired aldehyde. …
Number of citations: 29 www.sciencedirect.com
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com
T Hediger - 2012 - docserv.uni-duesseldorf.de
Enzyme sind biologische Katalysatoren, die in jedem Lebewesen auf der Erde vorkommen. Sie erhöhen die Reaktionsgeschwindigkeit einer Reaktion, indem sie selbst mit den …
Number of citations: 3 docserv.uni-duesseldorf.de
武井貴紀 - (No Title), 2021 - libir.josai.ac.jp
本論第 1 章 計算化学的な構造活性相関の解析第 1 節 FMO 法による相互作用解析第 2 節 水分子の影響および相互作用解析第 3 節 新規 ADAM 誘導体のデザイン第 2 章 分散相互作用の増強を…
Number of citations: 4 libir.josai.ac.jp

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